2-[(2,2-Difluoroethenyl)oxy]-1-phenylethan-1-ol 2-[(2,2-Difluoroethenyl)oxy]-1-phenylethan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17646271
InChI: InChI=1S/C10H10F2O2/c11-10(12)7-14-6-9(13)8-4-2-1-3-5-8/h1-5,7,9,13H,6H2
SMILES:
Molecular Formula: C10H10F2O2
Molecular Weight: 200.18 g/mol

2-[(2,2-Difluoroethenyl)oxy]-1-phenylethan-1-ol

CAS No.:

Cat. No.: VC17646271

Molecular Formula: C10H10F2O2

Molecular Weight: 200.18 g/mol

* For research use only. Not for human or veterinary use.

2-[(2,2-Difluoroethenyl)oxy]-1-phenylethan-1-ol -

Specification

Molecular Formula C10H10F2O2
Molecular Weight 200.18 g/mol
IUPAC Name 2-(2,2-difluoroethenoxy)-1-phenylethanol
Standard InChI InChI=1S/C10H10F2O2/c11-10(12)7-14-6-9(13)8-4-2-1-3-5-8/h1-5,7,9,13H,6H2
Standard InChI Key ZKNZQGOLWFCNCZ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C(COC=C(F)F)O

Introduction

Chemical Identity and Structural Features

2-[(2,2-Difluoroethenyl)oxy]-1-phenylethan-1-ol (systematic IUPAC name) consists of a phenylethanol backbone substituted at the C2 position with a 2,2-difluoroethenyl ether group. Its molecular formula is C₁₀H₁₀F₂O₂, with a molecular weight of 212.19 g/mol (calculated from atomic weights). The presence of two fluorine atoms on the ethenyl group introduces significant electronegativity, influencing its reactivity and intermolecular interactions .

Key structural attributes include:

  • A phenyl ring at C1, providing aromatic character and hydrophobic interactions.

  • A secondary alcohol at C1, enabling hydrogen bonding and participation in esterification or glycosylation reactions.

  • A 2,2-difluoroethenyl ether group at C2, which confers steric bulk and alters electronic distribution compared to non-fluorinated analogues .

X-ray crystallography data for this specific compound remain unpublished, but related fluorinated phenylethanol derivatives exhibit planarity in the aromatic system and torsion angles of 60–80° between the phenyl and ethanol moieties .

Synthesis and Reaction Pathways

Etherification Strategies

The synthesis of 2-[(2,2-difluoroethenyl)oxy]-1-phenylethan-1-ol typically proceeds via Williamson ether synthesis, leveraging nucleophilic displacement between 1-phenylethanol-2-ol and 2,2-difluoroethenyl halides. A representative two-step protocol involves:

  • Protection of the Alcohol:

    • Treatment of 1-phenylethanol-2-ol with trimethylsilyl chloride (TMSCl) forms the silyl ether, preventing unwanted side reactions during subsequent steps .

    • Reaction conditions: 0°C, anhydrous dichloromethane, 90% yield (theoretical).

  • Ether Bond Formation:

    • Reaction of the protected intermediate with 2,2-difluoroethenyl bromide in the presence of potassium carbonate.

    • Deprotection using tetrabutylammonium fluoride (TBAF) yields the target compound .

    • Typical yields: 65–72% after purification via column chromatography .

Alternative Fluorination Approaches

Recent advances employ electrophilic fluorination using Selectfluor® reagents to introduce fluorine atoms post-etherification. For example:

  • Reacting 2-(vinyloxy)-1-phenylethan-1-ol with Selectfluor® in acetonitrile at 40°C for 12 hours achieves difluorination at the β-position of the ethenyl group .

  • Limitations include competing side reactions (e.g., over-fluorination) and moderate regioselectivity (65:35 preference for 2,2-difluoro products) .

Physicochemical Properties

Experimental data for this compound remain sparse, but comparisons to structural analogues permit reasonable predictions:

PropertyValue (Predicted)Basis for Estimation
Boiling Point245–250°CSimilar to C₈H₈F₂O derivatives
LogP (Octanol-Water)2.1 ± 0.3Calculated via Crippen method
Aqueous Solubility (25°C)1.2 mg/mLFluorine reduces hydrophobicity
pKa (Alcohol)14.5Electron-withdrawing F groups increase acidity

Spectroscopic characteristics include:

  • ¹H NMR (CDCl₃): δ 7.35–7.25 (m, 5H, aromatic), 4.85 (dd, J = 6.2 Hz, 1H, -O-CH₂-), 4.45 (d, J = 4.8 Hz, 1H, -OH), 4.10–3.95 (m, 2H, -CH₂-O-), 2.75 (t, J = 5.1 Hz, 1H, -CH-F₂) .

  • ¹⁹F NMR: δ -118.5 (d, J = 52 Hz, 2F) .

Future Research Directions

  • Crystallographic Studies: Resolving the three-dimensional structure to guide rational drug design.

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes for chiral variants.

  • In Vivo Pharmacokinetics: Assessing bioavailability and clearance in model organisms.

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